molecular formula C16H12ClN3OS2 B10793472 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

Cat. No.: B10793472
M. Wt: 361.9 g/mol
InChI Key: IGJJUKKHOIAHIX-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzylthio and chlorobenzamide groups. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the thiadiazole ring. Subsequent reactions with benzyl halides and chlorobenzoyl chlorides yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to triazole-containing compounds. The combination of the benzylthio and chlorobenzamide groups further enhances its potential pharmacological properties, making it a compound of interest for various scientific studies.

Properties

Molecular Formula

C16H12ClN3OS2

Molecular Weight

361.9 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

InChI

InChI=1S/C16H12ClN3OS2/c17-13-8-6-12(7-9-13)14(21)18-15-19-20-16(23-15)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,21)

InChI Key

IGJJUKKHOIAHIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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